Amg-337

Description

c-Met Inhibitor AMG 337 is an orally bioavailable inhibitor of the proto-oncogene c-Met with potential antineoplastic activity. c-Met inhibitor AMG 337 selectively binds to c-Met, thereby disrupting c-Met signal transduction pathways. This may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. c-Met protein, the product of the proto-oncogene c-Met, is a receptor tyrosine kinase also known as hepatocyte growth factor receptor (HGFR); this protein is overexpressed or mutated in many tumor cell types and plays key roles in tumor cell proliferation, survival, invasion, and metastasis, and tumor angiogenesis.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

a mesenchymal epithelial transition factor inhibitor with antineoplastic activity; structure in first source

Properties

IUPAC Name |

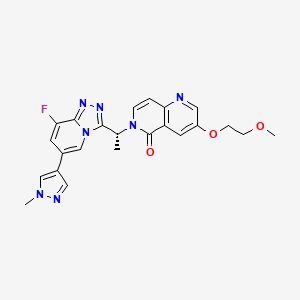

6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN7O3/c1-14(30-5-4-20-18(23(30)32)9-17(11-25-20)34-7-6-33-3)21-27-28-22-19(24)8-15(13-31(21)22)16-10-26-29(2)12-16/h4-5,8-14H,6-7H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHXUGDWKAIASB-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=O)C=C(C=N5)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=O)C=C(C=N5)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173699-31-4 | |

| Record name | AMG-337 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173699314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-337 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15639 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMG-337 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08WG8S0L8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vivo Profile of AMG-337: A Potent and Selective MET Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of AMG-337, a highly selective, oral, small-molecule inhibitor of the MET receptor tyrosine kinase. The information presented is collated from preclinical and early-phase clinical studies, offering critical insights for professionals in oncology and drug development.

Executive Summary

This compound has demonstrated robust in vivo anti-tumor activity in MET-dependent cancer models, driven by its potent and selective inhibition of the MET signaling pathway. Preclinical studies have established a clear dose-dependent relationship between this compound administration and tumor growth inhibition, which correlates with the pharmacodynamic modulation of MET signaling. In clinical settings, this compound has shown a manageable safety profile and predictable pharmacokinetics. This document details the quantitative PK/PD parameters, experimental methodologies employed in key studies, and visual representations of the underlying biological pathways and experimental workflows.

Pharmacokinetics

Oral administration of this compound in preclinical models and human subjects is characterized by rapid absorption.[1][2][3] Clinical data from a first-in-human Phase I study in patients with advanced solid tumors revealed that this compound exposures increased with dose up to 300 mg once daily.[4] The maximum plasma concentration (Tmax) was observed approximately 3.0 hours after a 300 mg once-daily dose.[2][3][4] The plasma half-life is relatively short, and the drug does not accumulate with multiple-dose administration.[4][5]

Table 1: Pharmacokinetic Parameters of this compound in Humans (Once-Daily Dosing)

| Dose | Mean Cmax (ng/mL) | Mean AUC0-24 (ng·h/mL) | Mean t1/2 (h) |

| 150 mg | 631 | 4330 | 4.6 - 7.4 |

| 200 mg | 948 | 6880 | 4.6 - 7.4 |

| 300 mg | 1360 | 10600 | 4.6 - 7.4 |

Data compiled from a Phase I clinical trial.[4][5]

In a study involving Asian patients with advanced solid tumors, Cmax and AUC0-24 exposures increased proportionally with doses from 150 mg to 300 mg once daily, with minimal plasma accumulation over 28 days.[6]

Pharmacodynamics

This compound potently inhibits MET phosphorylation and downstream signaling pathways, including the PI3K and MAPK pathways.[7][8][9] This inhibition leads to cell cycle arrest in the G1 phase, a reduction in DNA synthesis, and the induction of apoptosis in MET-dependent tumor cells.[7][10]

In vivo studies using tumor xenograft models have demonstrated a strong correlation between the dose of this compound and its pharmacodynamic effects. A single oral dose of 0.75 mg/kg resulted in over 90% inhibition of Gab-1 phosphorylation, a key downstream effector of MET.[7][8] Unbound plasma concentrations of this compound greater than 27 nmol/L were associated with this level of target inhibition.[7]

Table 2: In Vivo Pharmacodynamic Effects of this compound in Xenograft Models

| Xenograft Model | Dose (mg/kg, once daily) | Efficacy Outcome |

| SNU-620 (Gastric) | 0.3 | 100% Tumor Growth Inhibition |

| 1, 3 | Significant Tumor Regression | |

| SNU-5 (Gastric) | 0.3 | 100% Tumor Growth Inhibition |

| 1, 3, 10 | Significant Tumor Regression | |

| U-87 MG (Glioblastoma) | 3 | 100% Tumor Growth Inhibition |

| 10 | Tumor Regression |

Data from preclinical studies in mice bearing human tumor xenografts.[7][9][11]

Signaling Pathways and Experimental Workflows

MET Signaling Pathway Inhibition by this compound

This compound is an ATP-competitive inhibitor that binds to the MET receptor tyrosine kinase, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[8][12][13] The diagram below illustrates the key components of the MET pathway and the point of inhibition by this compound.

In Vivo Efficacy and Pharmacodynamic Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy and pharmacodynamics of this compound in a tumor xenograft model.

Experimental Protocols

Tumor Xenograft Studies

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in MET-dependent cancer models.

Methodology:

-

Cell Lines and Culture: Human cancer cell lines with MET amplification (e.g., SNU-620, SNU-5) or HGF/MET autocrine loop dependency (e.g., U-87 MG) are cultured under standard conditions.[7]

-

Animal Models: Female athymic nude mice are typically used.[7]

-

Tumor Implantation: Cultured tumor cells are harvested and injected subcutaneously into the flank of the mice.[7]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups (typically n=10 per group).[7]

-

Drug Administration: this compound is administered orally, once daily, at various doses (e.g., 0.3, 1, 3, 10 mg/kg).[7][11] The vehicle control group receives the formulation without the active compound.

-

Efficacy Monitoring: Tumor volume is measured twice weekly using calipers. Body weight is also monitored as an indicator of toxicity.[7]

-

Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Efficacy is assessed by comparing tumor growth inhibition or regression in the treated groups relative to the control group.[7]

In Vivo Pharmacodynamic Assays

Objective: To assess the in vivo inhibition of MET signaling by this compound in tumor xenografts.

Methodology:

-

Study Setup: Mice bearing established tumor xenografts are treated with a single oral dose of this compound or vehicle.[7]

-

Sample Collection: At specific time points after dosing (e.g., 3 and 24 hours), tumors are harvested, and plasma samples are collected for pharmacokinetic analysis.[7]

-

Tumor Lysate Preparation: Harvested tumors are homogenized to prepare protein lysates.[7]

-

Protein Analysis: The levels of total and phosphorylated MET, Gab-1, ERK1/2, and AKT are quantified using methods such as immunoblot analysis or quantitative electrochemiluminescence immunoassay.[7][14]

-

Data Analysis: The percentage of inhibition of phosphorylation of target proteins is calculated relative to the vehicle-treated control group.[7]

Conclusion

This compound is a potent and selective MET inhibitor with a well-defined in vivo pharmacokinetic and pharmacodynamic profile. The strong correlation between drug exposure, target engagement, and anti-tumor efficacy in preclinical models provided a solid foundation for its clinical development. The data summarized in this guide underscore the importance of patient selection based on MET amplification for maximizing the therapeutic potential of this compound. These findings are critical for the ongoing research and development of targeted therapies in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. A Phase 1 study evaluating AMG 337 in Asian patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. Facebook [cancer.gov]

- 14. researchgate.net [researchgate.net]

AMG-337: A Technical Guide to Solubility and Stability in DMSO for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of AMG-337, a potent and selective MET kinase inhibitor, in dimethyl sulfoxide (DMSO). The information herein is intended to support laboratory professionals in the accurate preparation, storage, and utilization of this compound for in vitro and in vivo research.

Core Properties of this compound

This compound is an orally bioavailable, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] It has demonstrated high selectivity and potency, with an IC50 of 1 nM against wild-type MET.[1][5] By selectively binding to c-Met, this compound disrupts its signal transduction pathways, which can lead to cell death in tumor cells that overexpress or have a constitutively active c-Met protein.[4] This targeted action inhibits downstream signaling through the PI3K and MAPK pathways, impacting cell proliferation and survival.[1][2][3]

Solubility in DMSO

This compound exhibits high solubility in DMSO, a common solvent for preparing stock solutions of small molecules for laboratory use. However, the reported solubility values vary slightly across different suppliers. It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[1] Some sources also recommend the use of ultrasonication to facilitate dissolution.[5][6]

Table 1: Reported Solubility of this compound in DMSO

| Solubility (mg/mL) | Molar Equivalent (mM) | Source(s) | Notes |

| 100 mg/mL | 215.77 mM | [5][6] | Requires ultrasonic treatment. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO. |

| 95 mg/mL | 204.97 mM | [1] | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO. |

| >46.3 mg/mL | Not specified | [7] | - |

| >30 mg/ml | Not specified | [8] | - |

| 30 mg/mL | Not specified | [9] | - |

Molecular Weight of this compound: 463.46 g/mol [1][6]

Stability and Storage

Proper storage of this compound, both as a powder and in solution, is critical to maintain its integrity and activity. For long-term storage, the powdered form is recommended. Once dissolved in DMSO, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][10]

Table 2: Recommended Storage Conditions and Stability of this compound

| Form | Storage Temperature | Duration | Source(s) |

| Powder | -20°C | 3 years | [1][6] |

| Powder | 4°C | 2 years | [6] |

| In Solvent (DMSO) | -80°C | 1 to 2 years | [1][6] |

| In Solvent (DMSO) | -20°C | 1 month to 1 year | [1][6] |

It is best practice to re-evaluate the efficacy of solutions stored for extended periods, especially if stored at -20°C for more than a month.[10]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility and stability of this compound are not publicly available, the following represents a standard methodology based on common laboratory practices.

Preparation of a 10 mM Stock Solution in DMSO

A common starting concentration for in vitro assays is a 10 mM stock solution.[2]

Materials:

-

This compound powder

-

Anhydrous (fresh) DMSO

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Calculate the required mass of this compound for the desired volume of 10 mM stock solution (Molecular Weight = 463.46 g/mol ).

-

Weigh the calculated amount of this compound powder and place it in a sterile tube.

-

Add the corresponding volume of anhydrous DMSO.

-

Vortex the solution thoroughly.

-

If necessary, sonicate the solution in an ultrasonic bath to ensure complete dissolution.[5][6]

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.

Cell-Based Assay Dilution Protocol

For cell-based assays, the DMSO stock solution is typically diluted in culture medium to achieve the desired final concentrations. It is important to ensure the final concentration of DMSO in the cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[10]

Example: 72-hour Cell Viability Assay [1][2]

-

Prepare a serial dilution of the this compound stock solution in cell culture medium. A common approach is a 10-point, 3-fold serial dilution, with a starting concentration of 3 µM.[2]

-

Seed cells in 96-well plates at an appropriate density.

-

Treat the cells with the serially diluted this compound.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

Incubate the plates for 72 hours.

-

Assess cell viability using a suitable method, such as the CellTiter-Glo Luminescent Cell Viability Assay.[1][2]

Visualizing Key Pathways and Workflows

This compound Mechanism of Action: MET Signaling Pathway Inhibition

This compound acts by inhibiting the c-Met receptor, which in turn blocks downstream signaling through the PI3K/AKT and MAPK/ERK pathways. This inhibition ultimately affects cell proliferation, survival, and invasion.[1][2][3]

Caption: this compound inhibits c-Met, blocking downstream PI3K and MAPK signaling.

Experimental Workflow: Stock Solution Preparation and Cell Treatment

The following diagram illustrates a typical workflow for preparing an this compound stock solution and using it to treat cells in an experiment.

Caption: Workflow for preparing this compound stock and treating cells.

Logical Relationship: Factors Affecting this compound in DMSO

This diagram outlines the key factors that can influence the solubility and stability of this compound when working with DMSO.

Caption: Factors influencing the solubility and stability of this compound in DMSO.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. This compound - CD Biosynsis [biosynsis.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

AMG-337 for MET-Amplified Gastric Cancer: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the preclinical and clinical research on AMG-337, a selective MET kinase inhibitor, for the treatment of MET-amplified gastric cancer. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological and procedural pathways.

Core Concepts: this compound and MET Amplification in Gastric Cancer

MET, a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and invasion.[1][2] In gastric cancer, amplification of the MET gene leads to overexpression and constitutive activation of the MET receptor, driving oncogenic signaling and conferring a poor prognosis.[3][4] this compound is an orally bioavailable, ATP-competitive small molecule inhibitor that selectively binds to and inhibits the kinase activity of the MET receptor.[1][5][6] This inhibition blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis in MET-dependent tumor cells.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound in MET-amplified gastric cancer.

Table 1: Preclinical Activity of this compound

| Parameter | Cell Line/Model | Value/Result | Reference(s) |

| IC50 (Enzymatic Assay) | MET Kinase | < 5 nM | [2] |

| IC50 (Cell-based MET Phosphorylation) | PC3 cells | 5 nM | [5] |

| IC50 (Cell Viability) | SNU-5, Hs746T | < 50 nM | [2] |

| In Vivo Tumor Growth Inhibition (SNU-620 Xenograft) | 0.3 mg/kg, once daily | Stasis | [1] |

| 1 mg/kg, once daily | Significant Regression | [1] | |

| 3 mg/kg, once daily | Significant Regression | [1] | |

| In Vivo Tumor Growth Inhibition (SNU-5 Xenograft) | 0.3 mg/kg, once daily | 100% Growth Inhibition | [1] |

| 1, 3, 10 mg/kg, once daily | Significant Regression | [1] | |

| In Vivo Pharmacodynamics | Tumor Xenograft Models | >90% inhibition of Gab-1 phosphorylation at 0.75 mg/kg | [1] |

Table 2: Clinical Efficacy of this compound in MET-Amplified Gastroesophageal Cancer

| Clinical Trial Phase | Patient Population | Key Efficacy Metric | Value | Reference(s) |

| Phase I (NCT01253707) | MET-amplified GEJ, G, or E Cancers (n=10) | Objective Response Rate | 50% (1 CR, 4 PRs) | [8] |

| MET-amplified Gastroesophageal Cancer (n=8) | Objective Response Rate | 62.5% (1 CR, 4 PRs) | [9] | |

| Phase II (NCT02016534) | MET-amplified G/GEJ/E Adenocarcinoma (n=45) | Objective Response Rate | 18% (8 PRs) | [10][11] |

| Evaluable Patients (n=54) | Median Progression-Free Survival | 3.4 months (95% CI: 2.2–5.0) | [10][11] | |

| Evaluable Patients (n=54) | Median Overall Survival | 7.9 months (95% CI: 4.8–10.9) | [10][11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the research of this compound are outlined below.

Cell Viability Assay

This protocol is based on typical methodologies used to assess the anti-proliferative effects of kinase inhibitors.

-

Cell Plating: Seed MET-amplified gastric cancer cell lines (e.g., MKN-45, SNU-5, SNU-620) in 96-well plates at a density that allows for logarithmic growth throughout the experiment.[5]

-

Drug Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound (e.g., starting from a top concentration of 3 µM with 3-fold dilutions).[5] Include a DMSO-treated control.

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.[5]

-

Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or WST-1, or a luminescent assay like CellTiter-Glo.[5][10] For MTT assays, incubate with MTT solution (final concentration ~0.5 mg/mL) for 1-4 hours, then solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer) and read the absorbance at the appropriate wavelength (e.g., 570 nm).[12]

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Immunoblotting for MET Signaling Pathway Analysis

This protocol details the steps to analyze the phosphorylation status of MET and its downstream effectors.

-

Cell Lysis: Plate MET-amplified gastric cancer cells and treat with this compound (e.g., 100 nM for 2 hours) or DMSO as a control.[1] After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total MET, phosphorylated MET (p-MET), total and phosphorylated Gab-1, ERK1/2, and AKT overnight at 4°C.[1]

-

Detection: After washing, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

This protocol describes the establishment of tumor xenografts and the evaluation of this compound's anti-tumor efficacy.

-

Cell Implantation: Subcutaneously implant MET-amplified gastric cancer cells (e.g., SNU-620 or SNU-5) into the flank of immunodeficient mice (e.g., athymic nude mice).[1]

-

Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally once daily at various doses (e.g., 0.3, 1, 3, 10 mg/kg).[1] The control group receives the vehicle solution.

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²) / 2.

-

Endpoint and Analysis: Continue treatment for a specified period or until tumors in the control group reach a maximum allowed size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).[1] Calculate tumor growth inhibition and assess for tumor regression.

Clinical Trial Design (Phase II - NCT02016534)

This section summarizes the design of a representative clinical trial for this compound.

-

Study Design: A multicenter, single-arm, two-cohort Phase II study.[3][4]

-

Patient Population:

-

Intervention: this compound administered orally at a dose of 300 mg once daily in 28-day cycles.[11]

-

Primary Endpoint: Objective Response Rate (ORR) in Cohort 1, assessed according to RECIST v1.1.[11]

-

Secondary Endpoints: ORR in Cohort 2, Progression-Free Survival (PFS), Overall Survival (OS), and safety.[11]

-

Key Inclusion Criteria: Adults with pathologically confirmed advanced solid tumors, MET amplification confirmed by central testing, and measurable disease per RECIST 1.1.[4]

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of this compound research.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. A Multicenter Phase II Study of AMG 337 in Patients with MET-Amplified Gastric/Gastroesophageal Junction/Esophageal Adenocarcinoma and Other MET-Amplified Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Predictive value of MTT assay as an in vitro chemosensitivity testing for gastric cancer: One institution’s experience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hra.nhs.uk [hra.nhs.uk]

- 7. researchgate.net [researchgate.net]

- 8. Gastric Xenograft Models - Altogen Labs [altogenlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. 2.3. Cell viability assay [bio-protocol.org]

- 11. Advances in MET tyrosine kinase inhibitors in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Investigating AMG-337's Effect on Tumor Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-337 is a highly selective, orally bioavailable small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2] The MET signaling pathway, activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[1] Dysregulation of the HGF/c-Met pathway, often through MET gene amplification, is a known driver in various solid tumors and is associated with poor prognosis.[1] Beyond its direct effects on tumor cells, the c-Met pathway is also critically involved in tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[3][4] This technical guide provides an in-depth overview of the mechanisms by which this compound is hypothesized to impact tumor angiogenesis, supported by relevant experimental data and detailed protocols for key assays.

Mechanism of Action: Targeting the c-Met Angiogenic Axis

This compound exerts its anti-tumor effects by binding to the ATP-binding site of the MET receptor, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways implicated in MET-driven cellular processes are the PI3K/AKT and RAS/MAPK pathways.[2] The inhibition of these pathways by this compound in MET-dependent cancer cells leads to cell cycle arrest and apoptosis.[2]

The anti-angiogenic effect of this compound is predicated on the critical role of c-Met signaling in endothelial cells. HGF, often secreted by tumor cells or stromal cells in the tumor microenvironment, can act as a potent pro-angiogenic factor by stimulating c-Met on endothelial cells.[3] This activation promotes endothelial cell proliferation, migration, and tube formation, which are essential steps in angiogenesis.[5] By inhibiting c-Met, this compound is expected to disrupt these key angiogenic processes.

dot

References

Methodological & Application

Application Notes and Protocols for AMG-337 CellTiter-Glo Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-337 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the MET receptor tyrosine kinase.[1] The MET signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its dysregulation is implicated in the progression of various cancers.[2][3] this compound competitively binds to ATP at the catalytic site of the MET kinase, disrupting its downstream signaling and inducing cell death in MET-dependent tumor cells.[1] This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay. The CellTiter-Glo® assay is a robust method that quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[4][5]

Data Presentation

The following table summarizes the effective concentrations of this compound in various cancer cell lines as determined by the CellTiter-Glo® cell viability assay.

| Cell Line | Cancer Type | Incubation Time | This compound Concentration/IC50 | Reference |

| SNU-5 | Gastric Carcinoma | 72 hours | IC50: 8 nmol/L | [4][6] |

| NCI-H1993 | Lung Adenocarcinoma | 72 hours | IC50: 10 nmol/L | [4][6] |

| IM-95 | Gastric Carcinoma | 72 hours | IC50: 12 nmol/L | [4][6] |

| MKN-45 | Gastric Carcinoma | 2 hours | 100 nmol/L (for MET phosphorylation inhibition) | [4][7] |

| SNU-620 | Gastric Carcinoma | 2 hours | 100 nmol/L (for MET phosphorylation inhibition) | [4][7] |

Experimental Protocols

CellTiter-Glo® Cell Viability Assay with this compound

This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cell lines grown in 96-well plates.

Materials:

-

This compound (stock solution prepared in DMSO)

-

Cancer cell lines of interest

-

Appropriate cell culture medium with serum and antibiotics

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Opaque-walled 96-well plates suitable for luminescence readings

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Wash cells with PBS, and detach them using Trypsin-EDTA.

-

Resuspend the cells in a fresh culture medium and perform a cell count.

-

Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).[8]

-

Include control wells containing medium without cells for background luminescence measurement.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of this compound in the cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a top concentration (e.g., 3 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

For the negative control wells, add a medium containing the same final concentration of DMSO used in the highest this compound concentration.

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

CellTiter-Glo® Assay:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[3]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Subtract the average background luminescence from all experimental wells.

-

Calculate the percentage of cell viability for each this compound concentration relative to the DMSO-treated control cells (considered 100% viability).

-

Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, using a suitable software package with a four-parameter logistic model.

-

Visualizations

MET Signaling Pathway

Caption: Diagram of the MET signaling pathway and the inhibitory action of this compound.

Experimental Workflow for CellTiter-Glo Assay

Caption: Workflow for assessing cell viability with this compound using the CellTiter-Glo assay.

References

Application Notes and Protocols for AMG-337 In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of AMG-337, a potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase. The following sections detail the dosages, experimental protocols, and underlying signaling pathways relevant to preclinical animal studies, with a focus on xenograft models of cancer.

I. Introduction

This compound is an orally bioavailable, ATP-competitive inhibitor of MET, a receptor tyrosine kinase whose dysregulation is implicated in the growth, survival, and invasion of various cancer cells.[1][2] Preclinical studies have demonstrated its efficacy in MET-dependent tumor models, particularly those with MET gene amplification.[1][3][4] These notes are intended to guide researchers in designing and executing in vivo animal studies to evaluate the efficacy and pharmacodynamics of this compound.

II. Quantitative Data Summary

The following tables summarize the dosages and efficacy of this compound in various xenograft models as reported in preclinical studies.

Table 1: Effective Dosages of this compound in Mouse Xenograft Models

| Animal Model | Tumor Type | Cell Line | Dosing Regimen (Oral Gavage) | Efficacy Outcome | Reference |

| Athymic Nude Mice | Gastric Cancer | SNU-620 | 0.3 mg/kg, once daily | Tumor stasis | [1] |

| Athymic Nude Mice | Gastric Cancer | SNU-620 | 1 and 3 mg/kg, once daily | Significant tumor regression | [1] |

| Athymic Nude Mice | Gastric Cancer | SNU-5 | 0.3 mg/kg, once daily | 100% tumor growth inhibition | [1] |

| Athymic Nude Mice | Gastric Cancer | SNU-5 | 1, 3, and 10 mg/kg, once daily | Significant tumor regression | [1] |

| CD1 nu/nu Mice | Glioblastoma | U-87 MG | 3 mg/kg, once daily | 100% tumor growth inhibition | [1] |

| CD1 nu/nu Mice | Glioblastoma | U-87 MG | 10 mg/kg, once daily | Tumor regression | [1] |

Table 2: In Vivo Pharmacodynamic Effects of a Single Oral Dose of this compound

| Animal Model | Tumor Type | Cell Line | Single Dose (Oral Gavage) | Time Point | Pharmacodynamic Effect | Reference |

| Athymic Nude Mice | Gastric Cancer | SNU-620 | 0.3 mg/kg | 3 hours | >50% inhibition of MET phosphorylation | [1] |

| Athymic Nude Mice | Gastric Cancer | SNU-620 | 1 mg/kg | 3 hours | Almost complete inhibition of MET phosphorylation | [1] |

| CD1 nu/nu Mice | Engineered | NIH3T3 TPR-MET | 0.75 mg/kg | 3 hours | >90% inhibition of Gab-1 phosphorylation | [1][5] |

| Athymic Nude Mice | Gastric Cancer | SNU-620 | 0.3, 1, and 3 mg/kg | 3 and 24 hours | Increased tumor necrosis | [1][4] |

III. Experimental Protocols

The following are detailed protocols for conducting in vivo efficacy and pharmacodynamic studies with this compound based on published preclinical research.

Protocol 1: Tumor Xenograft Efficacy Study

1. Animal Models and Husbandry:

- Use female athymic nude mice or CD1 nu/nu mice, 6-11 weeks of age, and weighing 20-26 grams.[1]

- House animals in accordance with institutional guidelines for the care and use of laboratory animals.

2. Cell Line and Tumor Implantation:

- Culture human cancer cell lines (e.g., SNU-620, SNU-5, U-87 MG) in the manufacturer's recommended growth media.[1]

- Harvest cells and resuspend in an appropriate buffer.

- Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.[1]

- For certain cell lines like SNU-620 and SNU-5, mix cells with Matrigel at a 2:1 ratio prior to injection to improve tumor take rate and growth.[1]

3. Tumor Growth Monitoring and Randomization:

- Measure tumor volume twice weekly using calipers, calculated as (Length x Width x Height).[1]

- Once tumors reach an average volume of approximately 200-330 mm³, randomize animals into treatment and vehicle control groups (n=10 per group).[1]

4. This compound Formulation and Administration:

- Prepare this compound for oral administration. While the specific vehicle is not always detailed in publications, a common practice is to use a suspension in a vehicle such as 0.5% methylcellulose.

- Administer this compound once daily by oral gavage at the desired doses (e.g., 0.3, 1, 3, 10 mg/kg).[1]

- Administer the vehicle solution to the control group following the same schedule.

5. Efficacy Assessment:

- Continue daily treatment and monitor tumor volume twice weekly.

- Monitor animal body weight and overall health as indicators of toxicity.[1]

- The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of morbidity.

- Analyze differences in tumor growth between groups using appropriate statistical methods, such as repeated-measures ANOVA.[1]

Protocol 2: In Vivo Pharmacodynamic Study

1. Animal and Tumor Model:

- Establish tumor xenografts as described in Protocol 1.

- Allow tumors to grow to a larger size (approximately 400-700 mm³) for ease of tissue collection and analysis.[1]

2. Dosing and Sample Collection:

- Randomize tumor-bearing mice into treatment groups (n=5 per group) and a vehicle control group.[1]

- Administer a single oral dose of this compound at the desired concentrations (e.g., 0.3, 1, 3 mg/kg).[1]

- At specified time points post-dose (e.g., 3 and 24 hours), euthanize the mice.[1]

- Collect terminal plasma samples for pharmacokinetic analysis.[1]

- Excise tumors and immediately snap-freeze in liquid nitrogen for subsequent analysis.

3. Biomarker Analysis:

- Prepare tumor lysates for immunoblot analysis or immunoassays.[1]

- Evaluate the phosphorylation status of MET and downstream signaling proteins such as Gab-1, AKT, and ERK1/2.[1][4]

- Quantify protein levels to determine the extent of target inhibition at different doses and time points.[1]

IV. Signaling Pathways and Visualizations

MET Signaling Pathway Inhibition by this compound

This compound selectively inhibits the MET receptor tyrosine kinase. In MET-dependent cancers, the MET receptor is often activated by its ligand, Hepatocyte Growth Factor (HGF), or through gene amplification, leading to receptor dimerization and autophosphorylation. This activation triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which promote cell proliferation, survival, and invasion.[1][2] this compound blocks the initial phosphorylation of MET, thereby inhibiting these downstream signals.[1][4]

Caption: MET signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines the typical workflow for assessing the anti-tumor efficacy of this compound in a xenograft model.

Caption: Workflow for an this compound in vivo xenograft efficacy study.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

Application Notes and Protocols: Preparation of AMG-337 Stock Solution for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-337 is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Accurate and consistent preparation of this compound stock solutions is critical for reliable in vitro studies investigating c-Met signaling and its role in cancer cell proliferation and survival. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for cell culture applications.

Chemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₂FN₇O₃ | [1][4] |

| Molecular Weight | 463.46 g/mol | [1] |

| CAS Number | 1173699-31-4 | [1][4] |

| Appearance | Crystalline solid | [4] |

| Solubility in DMSO | ≥ 30 mg/mL | [4][5] |

| Solubility in Ethanol | 10 mg/mL | [4] |

| Solubility in Water | Insoluble | [1] |

Note: The solubility of this compound in DMSO can be as high as 100 mg/mL (215.77 mM), but may require ultrasonication to fully dissolve.[6][7] It is recommended to use fresh, anhydrous DMSO as the solvent is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1]

Mechanism of Action: c-Met Signaling Pathway Inhibition

This compound selectively binds to the c-Met receptor, thereby inhibiting its kinase activity.[2] This disruption of the c-Met signal transduction pathway can lead to the induction of apoptosis in tumor cells that overexpress or have a constitutively active c-Met protein.[2][6] The inhibition of c-Met phosphorylation by this compound subsequently blocks downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell growth, survival, and invasion.[1][3][8]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (MW: 463.46 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom polypropylene centrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Optional: Water bath or sonicator

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Sterile cryovials for aliquoting

Procedure:

-

Weighing this compound:

-

Tare a sterile, conical-bottom polypropylene tube on a calibrated analytical balance.

-

Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.635 mg of this compound.

-

-

Solvent Addition:

-

Using a sterile pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. To prepare a 10 mM solution with 4.635 mg of this compound, add 1 mL of DMSO.

-

-

Dissolution:

-

Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved.

-

Visually inspect the solution against a light source to ensure there are no visible particles.

-

If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[9]

-

-

Sterilization:

-

To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent microbial contamination of cell cultures.

-

-

Aliquoting and Storage:

-

Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]

-

Working Solution Preparation

To prepare a working solution for cell culture experiments, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration in your cell culture medium. It is important to add the diluted this compound to the medium and mix well before adding it to the cells. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Safety Precautions

This compound is a bioactive compound. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the powder and its solutions. Work in a well-ventilated area or a chemical fume hood.

By following these detailed application notes and protocols, researchers can ensure the consistent and accurate preparation of this compound stock solutions for their cell culture experiments, leading to more reliable and reproducible results.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. raybiotech.com [raybiotech.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. glpbio.com [glpbio.com]

Application Notes and Protocols for AMG-337 Treatment in 3D Spheroid Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors.[1][2] These models offer a more accurate platform for preclinical drug screening and mechanistic studies compared to traditional 2D cell cultures.[1][3] This document provides detailed application notes and protocols for evaluating the efficacy of AMG-337, a potent and highly selective small-molecule inhibitor of the MET receptor tyrosine kinase, in 3D spheroid models of MET-dependent cancers.[4][5]

This compound functions as an ATP-competitive inhibitor, effectively suppressing MET phosphorylation and subsequently blocking downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell growth, survival, and invasion.[4][6] Preclinical studies have demonstrated its robust anti-proliferative and pro-apoptotic activity in cancer cell lines with MET gene amplification.[4][7] These protocols are designed to guide researchers in establishing 3D spheroid models, executing this compound treatment regimens, and assessing the therapeutic response through various quantitative and qualitative assays.

Data Presentation

Table 1: In Vitro Efficacy of this compound in MET-Amplified Cancer Cell Lines (2D Culture)

| Cell Line | Cancer Type | MET Amplification | IC50 (nM) | Reference |

| SNU-5 | Gastric Cancer | Yes | < 50 | [7][8] |

| Hs746T | Gastric Cancer | Yes | < 50 | [8] |

| MKN-45 | Gastric Cancer | Yes | Not explicitly stated, but sensitive | [6] |

| NCI-H1993 | Lung Cancer | Yes | Sensitive | [7] |

| IM-95 | Gastric Cancer | Yes | Sensitive | [7] |

Note: IC50 values in 3D spheroid models are expected to be higher than in 2D cultures due to limitations in drug penetration and the development of a more in vivo-like cellular architecture.

Table 2: Representative Data of this compound Treatment on Spheroid Viability and Size

| Cell Line | Treatment | Concentration (nM) | Spheroid Diameter (µm) - Day 7 | Cell Viability (% of Control) - Day 7 |

| SNU-5 | Vehicle (DMSO) | 0 | 650 ± 25 | 100% |

| This compound | 50 | 520 ± 30 | 75% | |

| This compound | 100 | 410 ± 20 | 50% | |

| This compound | 500 | 250 ± 15 | 20% | |

| MKN-45 | Vehicle (DMSO) | 0 | 700 ± 30 | 100% |

| This compound | 50 | 580 ± 25 | 80% | |

| This compound | 100 | 450 ± 22 | 55% | |

| This compound | 500 | 280 ± 18 | 25% |

This table presents hypothetical but representative data for illustrative purposes.

Experimental Protocols

Protocol 1: Generation of Cancer Cell Spheroids in Ultra-Low Attachment Plates

This protocol describes the formation of uniform spheroids from MET-amplified cancer cell lines using the liquid overlay technique in ultra-low attachment (ULA) microplates.[2][9][10]

Materials:

-

MET-amplified cancer cell lines (e.g., SNU-5, MKN-45)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

96-well round-bottom ultra-low attachment spheroid microplates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture MET-amplified cancer cells in standard tissue culture flasks to 70-80% confluency.

-

Aspirate the culture medium and wash the cells with PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize the trypsin with complete culture medium and collect the cells in a sterile conical tube.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium to create a single-cell suspension.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 10,000 cells/well) in complete medium. The optimal seeding density should be determined empirically for each cell line to achieve spheroids of a desired size.[9]

-

Dispense 100 µL of the cell suspension into each well of a 96-well round-bottom ULA plate.[9]

-

Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

-

Incubate the plate in a humidified incubator at 37°C with 5% CO2.

-

Monitor spheroid formation daily using an inverted microscope. Compact spheroids typically form within 48-72 hours.[9]

Protocol 2: this compound Treatment of 3D Spheroids

This protocol outlines the procedure for treating pre-formed cancer cell spheroids with this compound.

Materials:

-

Pre-formed spheroids in a 96-well ULA plate (from Protocol 1)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

Procedure:

-

After 3-4 days of incubation, when uniform spheroids have formed, prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) with the same final concentration as the highest this compound concentration.

-

Carefully remove 50 µL of the conditioned medium from each well without disturbing the spheroids.

-

Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells. This results in a final volume of 100 µL per well.

-

Return the plate to the humidified incubator (37°C, 5% CO2) for the desired treatment duration (e.g., 72 hours or longer).

-

For longer-term studies, perform a partial media change (50%) with fresh this compound-containing medium every 2-3 days.

Protocol 3: Assessment of Spheroid Viability using an ATP-Based Assay

This protocol details the measurement of cell viability in 3D spheroids by quantifying intracellular ATP levels, a marker of metabolically active cells.[11][12][13]

Materials:

-

This compound treated spheroids in a 96-well ULA plate

-

CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)

-

Luminometer

Procedure:

-

Remove the 96-well plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.[9]

-

Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]

-

Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.[9]

-

Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[9]

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control spheroids.

Protocol 4: Immunofluorescence Staining of Spheroids for Protein Expression and Localization

This protocol provides a method for fixing, permeabilizing, and staining 3D spheroids to visualize protein expression and localization using immunofluorescence microscopy.[3][4]

Materials:

-

Treated spheroids

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA and 0.1% Triton X-100 in PBS)

-

Primary antibodies (e.g., anti-phospho-MET, anti-cleaved caspase-3)

-

Fluorescently-conjugated secondary antibodies

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Carefully collect spheroids from each treatment condition using a wide-bore pipette tip and transfer them to microcentrifuge tubes.

-

Gently wash the spheroids twice with PBS, allowing them to settle by gravity between washes.

-

Fix the spheroids with 4% PFA for 1 hour at room temperature.

-

Wash the spheroids three times with PBS.

-

Permeabilize the spheroids with permeabilization buffer for 20 minutes at room temperature.

-

Wash the spheroids three times with PBS.

-

Block non-specific antibody binding by incubating the spheroids in blocking buffer for at least 2 hours at room temperature or overnight at 4°C.

-

Incubate the spheroids with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the spheroids three to five times with wash buffer (e.g., 0.1% Triton X-100 in PBS) for 15 minutes each.

-

Incubate the spheroids with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 2 hours at room temperature in the dark.

-

Wash the spheroids three to five times with wash buffer.

-

Counterstain the nuclei by incubating with DAPI for 15 minutes.

-

Wash the spheroids twice with PBS.

-

Mount the spheroids on a microscope slide using an appropriate mounting medium.

-

Image the spheroids using a confocal microscope.

Protocol 5: Western Blot Analysis of Protein Expression in Spheroids

This protocol describes the extraction of proteins from 3D spheroids for analysis by Western blotting to quantify changes in protein expression and phosphorylation.

Materials:

-

Treated spheroids

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Sonicator or syringe with a fine-gauge needle

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and blotting membranes

-

Primary and HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Collect spheroids (pooling multiple spheroids per condition may be necessary) into a microcentrifuge tube.

-

Wash the spheroids with ice-cold PBS.

-

Lyse the spheroids by adding ice-cold RIPA buffer and disrupting them by sonication or repeated pipetting/syringing.

-

Incubate the lysate on ice for 30 minutes.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane and probe with primary antibodies against target proteins (e.g., total MET, p-MET, total AKT, p-AKT, total ERK, p-ERK, cleaved PARP).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

Caption: this compound Signaling Pathway Inhibition.

Caption: Experimental Workflow for this compound Spheroid Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. atlantisbioscience.com [atlantisbioscience.com]

- 4. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]

- 5. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. corning.com [corning.com]

- 10. Evaluation of Spheroid Formation and Robustness using Millicell® Ultra-low Attachment Plates [sigmaaldrich.com]

- 11. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CellTiter-Glo® 3D: A Sensitive, Accurate Viability Assay for 3D Cell Cultures [worldwide.promega.com]

- 13. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for AMG-337 in Combination with Other Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-337 is a potent and highly selective small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2] Preclinical and clinical studies have demonstrated its activity in tumors with MET gene amplification.[1][2][3][4] However, intrinsic and acquired resistance can limit the efficacy of single-agent targeted therapies. A promising strategy to enhance anti-tumor activity and overcome resistance is the combination of this compound with other kinase inhibitors that target convergent or parallel signaling pathways.

This document provides detailed application notes and experimental protocols for investigating the combination of this compound with other kinase inhibitors, drawing upon established methodologies for similar drug combination studies. The primary focus is on combination with EGFR inhibitors, a rational approach supported by the known crosstalk and co-activation of MET and EGFR signaling pathways in various cancers.[5][6][7][8][9]

Rationale for Combination Therapy

The MET signaling pathway, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream cascades including the PI3K/AKT and RAS/MAPK pathways, promoting cell proliferation, survival, and invasion.[3] Dysregulation of the MET pathway, often through gene amplification, is a key driver in several cancers.[2][3]

Similarly, the Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in tumorigenesis. Crosstalk between the MET and EGFR pathways is a well-documented mechanism of resistance to targeted therapies. For instance, MET amplification can mediate resistance to EGFR inhibitors in non-small cell lung cancer (NSCLC).[8] Conversely, EGFR signaling can sustain tumor cell survival in the presence of MET inhibition. Therefore, dual inhibition of both MET and EGFR presents a synergistic strategy to achieve a more profound and durable anti-tumor response.[5][6][7][9][10]

Signaling Pathway Overview

The following diagram illustrates the interconnectedness of the MET and EGFR signaling pathways, highlighting the rationale for dual inhibition.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by AMG-337

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-337 is a potent and highly selective small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2][3] The MET signaling pathway, when aberrantly activated through gene amplification or mutation, plays a crucial role in the development and progression of various cancers by promoting cell proliferation, survival, and invasion.[1][2][3] this compound exerts its anti-tumor effects by binding to the ATP-binding site of the MET kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[1][2] This blockade of pro-survival signals ultimately leads to cell cycle arrest and induction of apoptosis in MET-dependent tumor cells.[1]

These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells, providing valuable insights into the cytotoxic effects of this compound.

Mechanism of Action: this compound Signaling Pathway

The following diagram illustrates the mechanism by which this compound inhibits the MET signaling pathway, leading to the induction of apoptosis.

Caption: this compound inhibits MET, blocking PI3K/AKT and MAPK pathways to induce apoptosis.

Data Presentation

The following tables summarize the quantitative data from flow cytometry analysis of cell cycle distribution in MET-amplified gastric cancer cell lines, MKN-45 and SNU-620, following a 24-hour treatment with this compound. The sub-G1 population is indicative of apoptotic cells.

Table 1: Effect of this compound on Cell Cycle Distribution in MKN-45 Cells

| Treatment Concentration (nmol/L) | % Sub-G1 (Apoptosis) | % G1 | % S | % G2-M |

| 0 (DMSO) | ~2% | ~55% | ~30% | ~13% |

| 3 | ~3% | ~60% | ~25% | ~12% |

| 10 | ~5% | ~68% | ~18% | ~9% |

| 30 | ~8% | ~75% | ~10% | ~7% |

| 100 | ~12% | ~80% | ~5% | ~3% |

| 300 | ~15% | ~82% | ~2% | ~1% |

Data extracted and estimated from histogram plots in existing research.[1]

Table 2: Effect of this compound on Cell Cycle Distribution in SNU-620 Cells

| Treatment Concentration (nmol/L) | % Sub-G1 (Apoptosis) | % G1 | % S | % G2-M |

| 0 (DMSO) | ~3% | ~60% | ~25% | ~12% |

| 3 | ~5% | ~65% | ~20% | ~10% |

| 10 | ~10% | ~70% | ~15% | ~5% |

| 30 | ~18% | ~75% | ~5% | ~2% |

| 100 | ~25% | ~78% | ~2% | ~<1% |

| 300 | ~35% | ~80% | ~<1% | ~<1% |

Data extracted and estimated from histogram plots in existing research.[1]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Seed MET-amplified cancer cells (e.g., MKN-45 or SNU-620) in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.

-

Cell Adherence: Allow cells to adhere and resume growth for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Replace the existing medium with the medium containing the various concentrations of this compound or a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry

-

Cell Harvesting:

-

For suspension cells, gently collect the cells into centrifuge tubes.

-

For adherent cells, aspirate the medium (which may contain apoptotic floating cells) and collect it. Wash the adherent cells with PBS, and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the previously collected medium.

-

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

-

Sample Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

-

Use a 488 nm laser for excitation.

-

Detect FITC fluorescence in the FL1 channel (~530 nm) and PI fluorescence in the FL2 or FL3 channel (>575 nm).

-

Collect data for at least 10,000 events per sample.

-

Experimental Workflow

The following diagram outlines the experimental workflow for the flow cytometry analysis of apoptosis induced by this compound.

Caption: Workflow for analyzing this compound induced apoptosis via flow cytometry.

Interpretation of Results

The dual staining with Annexin V and PI allows for the differentiation of four cell populations:

-

Viable Cells (Annexin V- / PI-): These cells are healthy and do not show any signs of apoptosis or membrane damage.

-

Early Apoptotic Cells (Annexin V+ / PI-): These cells have exposed phosphatidylserine on the outer leaflet of the plasma membrane but have maintained membrane integrity.

-

Late Apoptotic/Necrotic Cells (Annexin V+ / PI+): These cells have lost membrane integrity, allowing PI to enter and stain the nucleus.

-

Necrotic Cells (Annexin V- / PI+): These cells have died through a non-apoptotic mechanism, resulting in immediate membrane rupture.

An increase in the percentage of Annexin V-positive cells (both early and late apoptotic) in this compound-treated samples compared to the vehicle control indicates the induction of apoptosis by the compound.

References

Application Notes and Protocols for Immunohistochemical Analysis of MET Expression in Tumors Treated with Amg-337

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the MET signaling pathway, often through gene amplification or overexpression, is implicated in the progression of various solid tumors, making it a key therapeutic target.[3][4] Amg-337 is a potent and highly selective, orally bioavailable small-molecule inhibitor of MET.[5][6] It functions by competitively binding to the ATP-binding site of the MET kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways such as the PI3K/AKT and RAS/MAPK cascades.[7][8] This inhibition can lead to decreased tumor cell proliferation and induction of apoptosis in MET-dependent tumors.[7][9]

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of MET protein expression in tumor tissues, which is a critical biomarker for identifying patients who may benefit from MET-targeted therapies like this compound.[10]

MET Signaling Pathway and the Mechanism of Action of this compound

The binding of hepatocyte growth factor (HGF) to the MET receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[1][4] This activation triggers a cascade of downstream signaling events. Key pathways include the PI3K/AKT/mTOR pathway, which promotes cell survival and growth, and the RAS/MAPK pathway, which is involved in cell proliferation and motility.[3][11]

This compound selectively inhibits the kinase activity of MET, preventing its phosphorylation and the subsequent activation of these downstream pathways.[5][7] This disruption of MET signaling can lead to the suppression of tumor growth and, in some cases, tumor regression, particularly in tumors with MET gene amplification.[8][12]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Activity of this compound in MET-Amplified Cancer Cell Lines

| Cell Line | Cancer Type | MET Copy Number | This compound IC50 (nmol/L) | Effect on MET Phosphorylation | Reference |

| MKN-45 | Gastric | Amplified | <10 | Complete Inhibition | [7] |

| SNU-5 | Gastric | Amplified | <10 | Complete Inhibition | [7] |

| SNU-620 | Gastric | Amplified | <10 | Complete Inhibition | [7] |

| H1573 | Lung | >12 | Insensitive (KRAS G12A) | Inhibition | [7][8] |

Table 2: In Vivo Pharmacodynamic and Anti-Tumor Activity of this compound

| Xenograft Model | This compound Dose | Inhibition of Gab-1 Phosphorylation | Tumor Growth Inhibition | Reference |

| TPR-MET | 0.5 mg/kg | Robust Inhibition | - | [7] |

| TPR-MET | ≥0.75 mg/kg | >90% | - | [7][8] |

| SNU-5 | 0.3 mg/kg (once daily) | - | 100% | [7] |

| SNU-5 | 1, 3, 10 mg/kg (once daily) | - | Significant Regression | [7] |

Table 3: Clinical Response to this compound in MET-Amplified Tumors

| Patient Cohort | Tumor Type | This compound Dose | Objective Response Rate (ORR) | Median Duration of Response (days) | Reference |

| All Patients (Phase I) | Advanced Solid Tumors | 300 mg once daily (MTD) | 9.9% (11/111) | 202 | [10][13] |

| MET-Amplified (Phase I) | Advanced Solid Tumors | 300 mg once daily (MTD) | 29.6% (8/27) | 197 | [10][13] |

| Cohort 1 (Phase II) | G/GEJ/E Adenocarcinoma | 300 mg once daily | 18% (8/45) | - | [12] |

Experimental Protocol: Immunohistochemistry for MET Expression

This protocol describes the detection of total MET protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

1. Materials and Reagents

-

FFPE tumor tissue sections (4-5 µm) on charged slides

-

Xylene and graded ethanol series (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (3%)

-

Protein block solution (e.g., normal goat serum)

-

Primary antibody: Rabbit monoclonal anti-MET (e.g., clone SP44)[14]

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

3,3'-Diaminobenzidine (DAB) chromogen substrate

-

Hematoxylin counterstain

-

Mounting medium

-

Positive and negative control slides

2. Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval solution.

-

Heat in a water bath or steamer at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature (approximately 20 minutes).

-

Rinse with wash buffer (e.g., PBS or TBS).

-

-

Peroxidase and Protein Blocking:

-

Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with wash buffer.

-

Incubate with protein block solution for 20 minutes to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate slides with the primary anti-MET antibody at the optimal dilution (as determined by titration) for 60 minutes at room temperature or overnight at 4°C.

-

Rinse with wash buffer.

-

-

Secondary Antibody Incubation:

-

Incubate slides with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

-

Rinse with wash buffer.

-

-

Detection:

-

Incubate slides with the DAB chromogen substrate until the desired brown color intensity is reached (typically 1-10 minutes).

-

Rinse with deionized water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

Rinse with deionized water.

-

Dehydrate through graded ethanol series and clear in xylene.

-

Coverslip with a permanent mounting medium.

-

3. Interpretation and Scoring